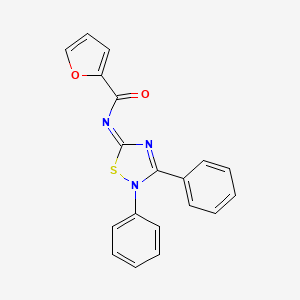![molecular formula C21H19N5O4S B12144532 N-(4-Acetylamino-phenyl)-2-(5-furan-2-yl-4-furan-2-ylmethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide](/img/structure/B12144532.png)
N-(4-Acetylamino-phenyl)-2-(5-furan-2-yl-4-furan-2-ylmethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Acetylamino-phenyl)-2-(5-furan-2-yl-4-furan-2-ylmethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide is a complex organic compound that features a unique combination of functional groups, including an acetylamino group, furan rings, and a triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetylamino-phenyl)-2-(5-furan-2-yl-4-furan-2-ylmethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Attachment of Furan Rings: The furan rings are introduced through a Friedel-Crafts acylation reaction, where furfural or furfuryl alcohol reacts with the triazole intermediate.
Acetylation: The acetylamino group is introduced by acetylation of the amine group using acetic anhydride or acetyl chloride.
Final Coupling: The final step involves coupling the acetylamino-phenyl group with the triazole-furan intermediate using a suitable coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
化学反応の分析
Types of Reactions
Oxidation: The furan rings can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The triazole ring can be reduced under hydrogenation conditions to form dihydrotriazoles.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: Furanones or carboxylic acids.
Reduction: Dihydrotriazoles.
Substitution: Various acylated derivatives depending on the acylating agent used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving triazole and furan rings. It can also be used in the development of new biochemical assays.
Medicine
Medicinally, N-(4-Acetylamino-phenyl)-2-(5-furan-2-yl-4-furan-2-ylmethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide has potential as an antimicrobial or anticancer agent due to its ability to interact with biological targets such as enzymes and receptors.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic properties.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can act as a bioisostere for amides or esters, allowing it to mimic or inhibit natural substrates. The furan rings can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
類似化合物との比較
Similar Compounds
N-(4-Acetylamino-phenyl)-2-(5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide: Lacks the additional furan ring, potentially altering its chemical reactivity and biological activity.
N-(4-Acetylamino-phenyl)-2-(5-thiophen-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide: Contains a thiophene ring instead of a furan ring, which may affect its electronic properties and interactions with biological targets.
Uniqueness
The presence of two furan rings and a triazole ring in N-(4-Acetylamino-phenyl)-2-(5-furan-2-yl-4-furan-2-ylmethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide makes it unique compared to similar compounds. This unique structure can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C21H19N5O4S |
|---|---|
分子量 |
437.5 g/mol |
IUPAC名 |
N-(4-acetamidophenyl)-2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H19N5O4S/c1-14(27)22-15-6-8-16(9-7-15)23-19(28)13-31-21-25-24-20(18-5-3-11-30-18)26(21)12-17-4-2-10-29-17/h2-11H,12-13H2,1H3,(H,22,27)(H,23,28) |
InChIキー |
VXWHOZJPTAJJBJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12144456.png)
![methyl 4-{(Z)-[6-(3,4-dimethoxybenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}benzoate](/img/structure/B12144458.png)
![2-N-(4-chlorophenyl)-6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B12144459.png)
![Methyl 4-{3-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-1-[3-(dimethylamino)pro pyl]-4-hydroxy-5-oxo-3-pyrrolin-2-yl}benzoate](/img/structure/B12144461.png)
![2-(4-ethylpiperazin-1-yl)-9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12144463.png)
![N-(3,4-difluorophenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thio pheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12144469.png)
![3-hydroxy-1-(prop-2-en-1-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12144479.png)
![4-[2-(difluoromethoxy)phenyl]-5-methyl-N,3-diphenyl-2,3-dihydro-1,3-thiazol-2-imine](/img/structure/B12144486.png)
![4-[(1-benzofuran-2-ylcarbonyl)(2-methoxyethyl)amino]-N-phenyl-1-(propan-2-yl)piperidine-4-carboxamide](/img/structure/B12144492.png)
![(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(3-methoxyphenyl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12144499.png)
![N-(3-methoxyphenyl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B12144501.png)
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(biphenyl-2-yl)acetamide](/img/structure/B12144510.png)
![2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N,N-diethylacetamide](/img/structure/B12144512.png)

